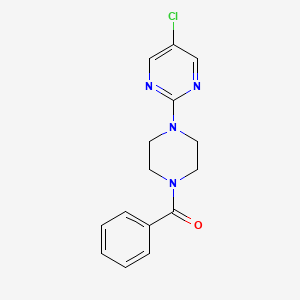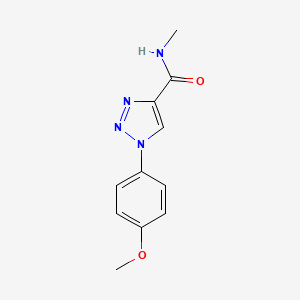![molecular formula C16H25N3O2S2 B15114408 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B15114408.png)
1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a cyclopropanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the cyclopentyl group, and the attachment of the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, safety, and environmental impact. Continuous flow chemistry and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: Features a thiazole ring and has biological activity.
Ixabepilone: Contains a thiazole ring and is used in cancer treatment.
Epothilone: Another thiazole-containing compound with medicinal applications.
Uniqueness
1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H25N3O2S2 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-cyclopentyl-4-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H25N3O2S2/c20-23(21,15-5-6-15)19-9-7-18(8-10-19)11-14-12-22-16(17-14)13-3-1-2-4-13/h12-13,15H,1-11H2 |
Clé InChI |
NKNSMAAFNDTCIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC(=CS2)CN3CCN(CC3)S(=O)(=O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15114336.png)
![4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15114338.png)
![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15114341.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114344.png)
![1-Methyl-4-({4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15114346.png)
![2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15114350.png)
![4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114367.png)


![6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15114382.png)


![1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15114393.png)
![2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114400.png)
